molecular formula C29H32N4O3S3 B2419823 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 489470-42-0

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2419823
CAS No.: 489470-42-0
M. Wt: 580.78
InChI Key: MYZXQQGEHUVDNF-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C29H32N4O3S3 and its molecular weight is 580.78. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Antiviral Potential

  • Compounds with a structural similarity to the specified chemical, specifically those containing benzo[d]thiazol-2-yl moieties, have been investigated for their antimalarial properties. These compounds demonstrated significant in vitro antimalarial activity, characterized by low IC50 values, indicating their potential as effective antimalarial agents. Additionally, molecular docking studies revealed that these compounds could bind effectively to key proteins associated with the malaria parasite, suggesting a mechanism for their antimalarial action. Moreover, these compounds were also explored for potential activity against SARS-CoV-2, the virus responsible for COVID-19, indicating their broader antiviral applications (Fahim & Ismael, 2021).

Cardiac Electrophysiological Activity

  • A study focusing on N-substituted imidazolylbenzamides and benzene-sulfonamides, which are structurally related to the queried compound, revealed that these compounds exhibited significant cardiac electrophysiological activity. This activity was comparable to that of known class III agents, indicating their potential use in cardiac arrhythmia treatment. These findings suggest that the 1H-imidazol-1-yl moiety, similar to the one present in the specified compound, is effective in inducing class III electrophysiological activity (Morgan et al., 1990).

Anticancer Potential

  • Compounds structurally related to the queried chemical, particularly those incorporating the thiazol-2-yl moiety, have been synthesized and evaluated for their anticancer activity. These studies have shown that such compounds possess potential anticancer properties, as demonstrated by their ability to inhibit key cancer-related pathways and show efficacy in various cancer cell lines. The studies indicate that modifications to the thiazol-2-yl and related moieties can significantly influence the anticancer activity of these compounds (Vellaiswamy & Ramaswamy, 2017).

Antimicrobial and Antifungal Activities

  • Research into compounds with structural similarities to the specified chemical, especially those containing the thiazol-2-yl group, has demonstrated effective antimicrobial and antifungal properties. These properties highlight the potential use of such compounds in treating various bacterial and fungal infections, providing a basis for the development of new antimicrobial agents (Patel & Patel, 2015).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O3S3/c1-3-32-17-15-22-25(18-32)38-29(26(22)28-30-23-9-4-5-10-24(23)37-28)31-27(34)20-11-13-21(14-12-20)39(35,36)33-16-7-6-8-19(33)2/h4-5,9-14,19H,3,6-8,15-18H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZXQQGEHUVDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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